molecular formula C44H58CaF2N6O12S2 B13532007 Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Cat. No.: B13532007
M. Wt: 1005.2 g/mol
InChI Key: OUMNOTHSODZWNZ-UHFFFAOYSA-L
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Description

Rosuvastatin Calcium Impurity L (EP) (hereafter "Impurity L") is a pharmacopeial impurity of rosuvastatin calcium, a synthetic HMG-CoA reductase inhibitor used to treat hyperlipidemia. According to the European Pharmacopoeia (EP), Impurity L is identified as 6,7-Dihydro Rosuvastatin Calcium Salt (C₂₂H₂₉FN₃O₆S·½Ca, MW 502.54) . Structurally, it arises from the partial hydrogenation of the heptenoic acid side chain of rosuvastatin, specifically at the 6,7-ethylenic bond, resulting in a saturated dihydro derivative (Figure 1) .

Properties

Molecular Formula

C44H58CaF2N6O12S2

Molecular Weight

1005.2 g/mol

IUPAC Name

calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2

InChI Key

OUMNOTHSODZWNZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Rosuvastatin-Related Compounds

Rosuvastatin calcium impurities are categorized based on structural modifications, including stereoisomerism, oxidation, lactonization, and desfluoro derivatives. Below is a detailed comparison of Impurity L with key analogues:

Table 1: Structural and Physicochemical Comparison of Rosuvastatin Impurities

Impurity Name Molecular Formula Molecular Weight CAS Number Structural Feature Source
Impurity L (EP) C₂₂H₂₉FN₃O₆S·½Ca 502.54 1024064-70-7 (Ca) 6,7-Dihydro (saturated heptenoic acid chain)
5-Oxo Rosuvastatin (Impurity C) C₂₂H₂₆FN₃O₆S 479.52 N/A Oxidation of 5-hydroxyl group to ketone
Lactone Impurity C₂₂H₂₅FN₃O₅S 453.52 503610-43-3 Intramolecular esterification forming a γ-lactone ring
Anti-Isomer C₄₄H₅₄F₂N₆O₁₂S₂·Ca 961.08 N/A Stereochemical inversion at C3 and C5 positions
Desfluoro Rosuvastatin (Impurity M) C₂₂H₂₈N₃O₆S·½Ca 462.54 N/A Replacement of 4-fluorophenyl group with phenyl group
EP Impurity E (Calcium Salt) C₃₈H₄₅F₂N₆O₉S₂·½Ca 851.94 2226413-61-0 (acid) Sulfonyl-ethyl side chain modification

Structural Differentiation

Impurity L vs. 5-Oxo Rosuvastatin (Impurity C) :

  • Impurity L retains the hydroxyl groups at C3 and C5 but lacks the double bond at C6–C5. In contrast, Impurity C features a ketone group at C5 due to oxidation .
  • Analytical Impact : Impurity L elutes later than rosuvastatin in reversed-phase chromatography due to increased hydrophobicity, whereas Impurity C shows distinct UV absorption at 243 nm .

Impurity L vs. Lactone Impurity :

  • The lactone impurity forms via cyclization of the C5 hydroxyl and C7 carboxyl groups, resulting in a six-membered ring. Impurity L retains the linear structure with saturated C6–C7 .
  • Stability : Lactonization is accelerated under acidic conditions, while Impurity L forms under reductive environments .

Impurity L vs. Anti-Isomer :

  • The anti-isomer differs in stereochemistry at C3 and C5 (3R,5R vs. 3R,5S in rosuvastatin), whereas Impurity L shares the same stereochemistry but lacks the double bond .

Pharmacopeial Relevance

  • EP Specifications : Impurity L is controlled at ≤0.15% in rosuvastatin calcium tablets per EP guidelines .

Detection and Quantification

Advanced chromatographic methods, such as RP-UPLC (Retention Time: Impurity L = 8.2 min; Rosuvastatin = 6.5 min) and HPLC-MS , are employed to resolve these impurities (Table 2) .

Table 2: Analytical Parameters for Key Impurities
Parameter Impurity L 5-Oxo (C) Lactone Anti-Isomer
Retention Time (UPLC) 8.2 min 7.5 min 9.1 min 6.8 min
UV λmax (nm) 243 243 230 243
LOQ (ppm) 10 10 15 20

Biological Activity

Rosuvastatin calcium, a potent HMG-CoA reductase inhibitor, is primarily used to manage dyslipidemia and reduce cardiovascular risk. This compound demonstrates unique pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in lowering lipid levels and exerting additional biological effects. This article delves into the biological activity of Rosuvastatin Calcium Imp. L (EP), focusing on its mechanisms, clinical implications, and case studies.

HMG-CoA Reductase Inhibition
Rosuvastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid in the cholesterol biosynthetic pathway. This inhibition leads to a reduction in hepatic cholesterol synthesis, prompting an increase in LDL receptors on hepatocytes, which enhances the uptake of LDL from circulation and ultimately lowers serum LDL cholesterol levels .

Pleiotropic Effects
Beyond cholesterol lowering, Rosuvastatin exhibits pleiotropic effects, including:

  • Improvement in Endothelial Function : Enhances nitric oxide production, reducing oxidative stress and improving vascular health.
  • Anti-inflammatory Effects : Lowers high-sensitivity C-reactive protein (hsCRP) levels, a marker associated with cardiovascular risk .
  • Antithrombotic Actions : Inhibits platelet aggregation, contributing to reduced thrombus formation in injured endothelium .

Pharmacokinetics

Rosuvastatin's pharmacokinetic profile reveals key characteristics:

  • Bioavailability : The absolute oral bioavailability is approximately 20%, with an estimated 50% absorption rate .
  • Volume of Distribution : The mean volume of distribution at steady state is about 134 L, indicating extensive tissue distribution .
  • Clearance : Renal clearance accounts for approximately 28% of total plasma clearance, with tubular secretion being the predominant renal process .

Table 1: Summary of Clinical Findings

Study TypeFindings
PharmacokineticsOral bioavailability ~20%, extensive tissue distribution
Adverse EventsMild adverse events include dizziness and pruritus; generally well tolerated .
EfficacySignificant reduction in LDL-C levels; effective in patients with hyperlipidemia .

Case Study: Rosuvastatin-Induced Dizziness

A notable case involved a 48-year-old woman who developed dizziness and pruritus after starting rosuvastatin for elevated triglycerides. Symptoms resolved rapidly upon discontinuation of the medication, highlighting the importance of monitoring for adverse effects during treatment .

Research Findings

Recent studies have expanded our understanding of Rosuvastatin's biological activity:

  • In Vitro Studies : Rosuvastatin was shown to inhibit cholesterol synthesis in rat hepatocytes with an IC50 value of 5.4 nM, demonstrating its potency as an HMG-CoA reductase inhibitor .
  • Animal Models : Research indicates that rosuvastatin modulates nitric oxide synthase expression, enhancing nitric oxide bioavailability and reducing ischemic-reperfusion injuries in rat hearts .
  • Clinical Trials : A comprehensive analysis found that rosuvastatin does not incur greater risks for adverse events compared to other statins at approved doses; however, higher doses were associated with increased renal complications .

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